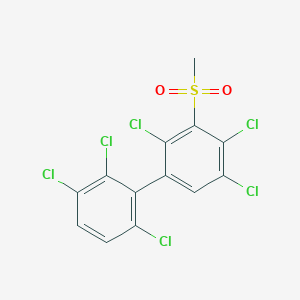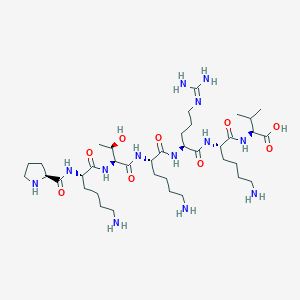
L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides like L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Peptides like L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine have numerous scientific research applications, including:
Chemistry: Studying peptide synthesis, structure, and reactivity.
Biology: Investigating peptide interactions with proteins, nucleic acids, and cell membranes.
Medicine: Developing peptide-based drugs for various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry: Using peptides in biotechnology applications, such as enzyme inhibitors, diagnostic tools, and biosensors.
Mechanism of Action
The mechanism of action of peptides like L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine depends on their specific biological activity. Generally, peptides can interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-lysyl-L-threonyl-L-lysyl-L-ornithyl-L-lysyl-L-valine: A similar peptide without the diaminomethylidene modification.
L-Prolyl-L-lysyl-L-threonyl-L-lysyl-L-ornithyl-L-lysyl-L-leucine: A similar peptide with leucine instead of valine.
Uniqueness
L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine is unique due to the presence of the diaminomethylidene group, which may confer specific biological activities or chemical properties not found in other similar peptides.
Properties
CAS No. |
488090-49-9 |
|---|---|
Molecular Formula |
C38H73N13O9 |
Molecular Weight |
856.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C38H73N13O9/c1-22(2)29(37(59)60)50-34(56)26(13-5-8-18-40)47-33(55)28(16-11-21-45-38(42)43)48-32(54)25(12-4-7-17-39)49-36(58)30(23(3)52)51-35(57)27(14-6-9-19-41)46-31(53)24-15-10-20-44-24/h22-30,44,52H,4-21,39-41H2,1-3H3,(H,46,53)(H,47,55)(H,48,54)(H,49,58)(H,50,56)(H,51,57)(H,59,60)(H4,42,43,45)/t23-,24+,25+,26+,27+,28+,29+,30+/m1/s1 |
InChI Key |
JWLSAYKCFDSLAX-DFXDLVLWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


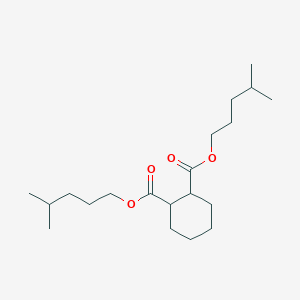
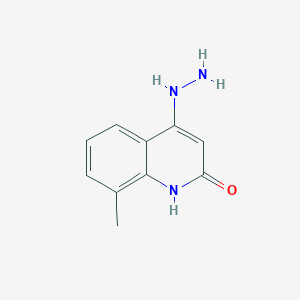
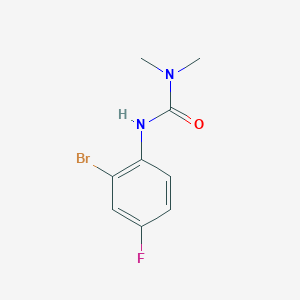
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

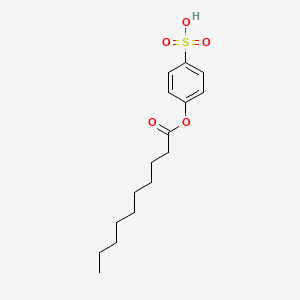
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
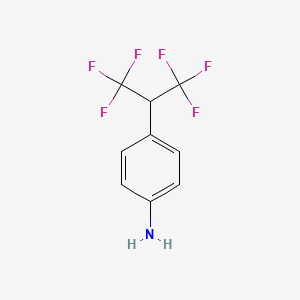
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
